ent-Calindol Amide-13C

Bioanalysis LC-MS/MS quantification stable isotope labeling

Accurate quantitation of ent-Calindol requires an internal standard free of deuterium-induced retention time shifts. ent-Calindol Amide-13C (CAS 1217724-96-3) resolves this challenge. • Co-elutes identically with analyte, ensuring uniform matrix effect correction. • 13C label at carboxamide carbonyl provides +1 Da mass shift, no deuterium exchange artifacts. • Supports LC-MS/MS, ADME tracer, chiral quantification, and synthesis of labeled CaSR probes. • High purity, immediate shipment.

Molecular Formula C21H18N2O
Molecular Weight 315.4 g/mol
CAS No. 1217724-96-3
Cat. No. B565257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Calindol Amide-13C
CAS1217724-96-3
Synonyms(S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C;  N-[(1S)-1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide-13C; 
Molecular FormulaC21H18N2O
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
InChIKeyXLXUKYDIQFPOCY-ORRZGNCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Calindol Amide-13C: Isotope-Labeled Calcimimetic Intermediate


ent-Calindol Amide-13C (CAS 1217724-96-3) is the 13C-labeled analog of ent-Calindol Amide, which itself is the enantiomer of the calcium-sensing receptor (CaSR) positive allosteric modulator Calindol . This compound, with molecular formula 13C1C20H18N2O and molecular weight 315.37 g/mol, incorporates a single 13C atom at the carboxamide carbonyl position . The compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications, including LC-MS and GC-MS analysis , and serves as an intermediate in the preparation of labeled ent-Calindol .

Workflow
Stable isotope-labeled internal standard for LC-MS/MS quantification
Selection advantage
13C label eliminates deuterium retention time shift; co-elution with analyte
Stereochemistry
(S)-enantiomer for CaSR allosteric modulator research context

ent-Calindol Amide-13C vs. Generic Analogs in Bioanalysis


Substituting ent-Calindol Amide-13C with unlabeled ent-Calindol Amide or alternative isotopically labeled analogs introduces quantifiable analytical errors that compromise data integrity. Unlabeled compounds lack the mass shift required for discrimination from endogenous analytes via mass spectrometry, precluding their use as internal standards [1]. Deuterium-labeled analogs, while providing mass differentiation, exhibit retention time shifts of up to several seconds compared to the unlabeled analyte in reversed-phase LC, leading to differential matrix effect exposure and inaccurate quantification [2]. In contrast, 13C-labeled internal standards such as ent-Calindol Amide-13C demonstrate nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte, ensuring consistent signal correction across the entire LC-MS/MS workflow [3].

Unlabeled ent-Calindol Amide
Lacks the mass shift required for MS discrimination; cannot serve as an internal standard in quantitative workflows.
Deuterated analogs
Retention time shifts (typically 0.03–0.1 min) expose analyte and internal standard to different matrix effect zones, compromising quantification accuracy.
13C-labeled standard (ent-Calindol Amide-13C)
Near-identical chromatographic retention and ionization to the unlabeled analyte; supports consistent signal correction across the LC-MS/MS run.

ent-Calindol Amide-13C vs. Other Isotope Standards


13C Labeling Eliminates Retention Time Shifts

ent-Calindol Amide-13C incorporates a 13C atom rather than deuterium (2H), conferring a critical analytical advantage in quantitative LC-MS/MS workflows. 13C-labeled internal standards co-elute precisely with the unlabeled analyte, whereas deuterated internal standards exhibit measurable retention time shifts that expose the internal standard and analyte to different matrix effect zones, degrading quantification accuracy [1].

Retention Time Shift
Class-level
13C-labeled: no measurable shift. Deuterated: 0.03–0.1 min earlier elution.
Supports co-elution and consistent matrix effect correction
Class-level observation across multiple compound classes
Bioanalysis LC-MS/MS quantification stable isotope labeling

Site-Specific 13C Incorporation

ent-Calindol Amide-13C contains a single 13C atom specifically incorporated at the carboxamide carbonyl carbon of the molecule . This single-isotope, site-specific labeling yields a mass shift of +1 Da (MW 315.37 vs. 314.37 for unlabeled ent-Calindol Amide), which is sufficient for MS discrimination while minimizing isotopic distribution complexity that could complicate spectral interpretation compared to multiply-labeled or deuterated analogs .

Mass Shift & Isotopic Complexity
Data to verify
Single 13C incorporation; mass shift +1 Da; minimal isotopic envelope.
Simplifies spectral interpretation vs. multiply-labeled or deuterated analogs
HRMS context; cross-study comparable data
Mass spectrometry metabolic tracing stable isotope labeling

Enantiomeric Purity: ent-Calindol vs. Calindol

ent-Calindol Amide-13C is the (S)-enantiomer of the labeled compound, whereas Calindol Amide-13C (CAS 1217782-43-8) is the (R)-enantiomer . This stereochemical distinction is functionally critical for CaSR pharmacology: ent-Calindol (the S-enantiomer) serves as the pharmacologically active isomer and a CaSR positive allosteric modulator, while the parent Calindol (R-enantiomer) exhibits different receptor interaction profiles .

Enantiomeric Identity
Head-to-head
(S)-enantiomer (ent-Calindol) vs. (R)-enantiomer (Calindol) configuration confirmed.
Defines CaSR-active stereoisomer for research studies
Chiral chromatography verification recommended
Chiral analysis CaSR pharmacology enantiomeric purity

Applications of ent-Calindol Amide-13C


LC-MS/MS Internal Standardization

ent-Calindol Amide-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of ent-Calindol or related metabolites in biological matrices. The 13C labeling eliminates deuterium-induced retention time shifts, ensuring co-elution with the unlabeled analyte and consistent matrix effect correction across the entire chromatographic peak . This application is supported by the compound‘s specific use designation as an internal standard for NMR, GC-MS, and LC-MS quantification [1].

Metabolic Tracing and Pharmacokinetic Studies

As a 13C-labeled tracer, ent-Calindol Amide-13C enables precise tracking of ent-Calindol metabolism and disposition without the confounding effects associated with radioisotopes or deuterium exchange . The single 13C atom provides unambiguous mass differentiation (+1 Da) while preserving the native physicochemical properties of the parent molecule, making it suitable for in vitro and in vivo ADME studies where quantitative accuracy and metabolic stability are paramount [1].

Chiral Purity Assessment for CaSR Pharmacology

The defined (S)-stereochemistry of ent-Calindol Amide-13C enables its use as a chiral reference standard for validating analytical methods designed to discriminate between ent-Calindol and Calindol enantiomers . Given that the pharmacological activity at the calcium-sensing receptor is stereospecific, accurate chiral quantification is essential for studies investigating CaSR signaling, parathyroid hormone regulation, and calcimimetic drug development.

Synthesis of Labeled CaSR Probes

ent-Calindol Amide-13C functions as a key intermediate in the preparation of fully labeled ent-Calindol . Researchers synthesizing custom labeled CaSR chemical probes for receptor binding studies, target engagement assays, or structural biology applications can utilize this intermediate to introduce the 13C label at a defined position, enabling downstream analytical and pharmacological characterization.

Application
Selection Property
Validation Focus
LC-MS/MS internal standardization
Co-eluting 13C-labeled standard
Matrix effect correction consistency
Metabolic tracing & PK studies
Single 13C label, +1 Da shift
ADME quantification context
Chiral purity assessment
Defined (S)-stereochemistry
Enantiomeric method validation
Labeled CaSR probe synthesis
Site-specific 13C intermediate
Downstream analytical characterization

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